2-Bromo-5-cyclopropylthiophene

Overview

Description

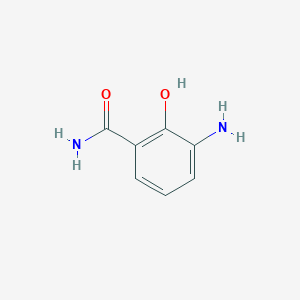

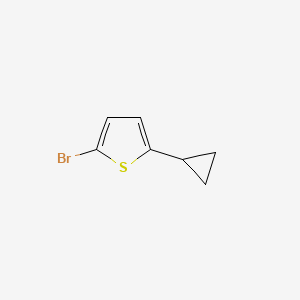

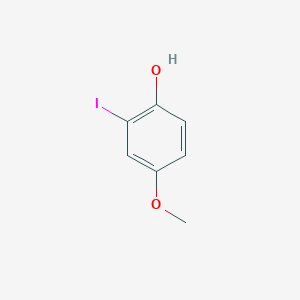

2-Bromo-5-cyclopropylthiophene is a heterocyclic chemical compound . It belongs to the class of thiophenes and has a molecular weight of 203.1 . The IUPAC name for this compound is 2-bromo-5-cyclopropylthiophene .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-cyclopropylthiophene is 1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

BCTP serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules, especially those with thiophene moieties. Medicinal chemists have also explored BCTP derivatives for their potential as drug candidates. The cyclopropylthiophene framework offers structural diversity, making it an attractive scaffold for designing novel pharmaceuticals .

Palladium-Catalyzed Reactions

BCTP participates in palladium-catalyzed reactions, such as cross-coupling and cyclization processes. These reactions allow the formation of C–C and C–heteroatom bonds, enabling the creation of intricate molecular architectures. Researchers have utilized BCTP in the synthesis of various functionalized thiophenes and related compounds .

Electroactive Materials

Thiophenes exhibit interesting electronic properties, and BCTP is no exception. Scientists have investigated its use in designing electroactive materials for applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. BCTP-containing polymers may enhance charge transport and optoelectronic performance .

Agrochemicals and Pesticides

The cyclopropylthiophene motif has potential in agrochemicals and pesticides. Researchers explore derivatives of BCTP as active ingredients in crop protection products. These compounds may exhibit insecticidal, fungicidal, or herbicidal properties, contributing to sustainable agriculture .

Materials Science and Surface Modification

BCTP can be incorporated into materials for surface modification. Its functional groups allow attachment to surfaces, altering properties like wettability, adhesion, and corrosion resistance. Researchers investigate BCTP-based coatings, films, and functionalized nanoparticles for diverse applications in materials science .

Biological Studies and Bioactivity

Although limited data exist, BCTP derivatives have shown promise in biological studies. Researchers have explored their potential as anti-inflammatory agents, antioxidants, or inhibitors of specific enzymes. Further investigations are needed to uncover their precise mechanisms of action and therapeutic relevance.

Safety and Hazards

properties

IUPAC Name |

2-bromo-5-cyclopropylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLFMXDMPIBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306455 | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-cyclopropylthiophene | |

CAS RN |

29481-27-4 | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29481-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-cyclopropylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)